molecular formula C8H10N2S B3000237 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1193387-89-1

2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile

Cat. No.: B3000237
CAS No.: 1193387-89-1
M. Wt: 166.24
InChI Key: WSXLBWKWELAHJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile typically involves the condensation of appropriate thiazole precursors with acetonitrile derivatives. One common method is the Knoevenagel condensation, where 2-(benzothiazol-2-ylthio)acetonitrile is reacted with aldehydes under basic conditions to form the desired product . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles like halogens, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Halogenated thiazoles, nitrothiazoles

Scientific Research Applications

2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

IUPAC Name

2-(2-propan-2-yl-1,3-thiazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-6(2)8-10-7(3-4-9)5-11-8/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXLBWKWELAHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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